Introduction: The Strategic Value of the Cyclopropyl Moiety
Introduction: The Strategic Value of the Cyclopropyl Moiety
An In-Depth Technical Guide to 1-(3-Cyclopropylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures with fine-tuned properties is paramount. 1-(3-Cyclopropylphenyl)ethanone, also known as 3'-cyclopropylacetophenone, emerges as a significant building block in this context. Its structure marries a simple ethanone group with a phenyl ring substituted at the meta-position by a cyclopropyl group. This seemingly minor addition is of strategic importance; the cyclopropyl ring is a highly sought-after "bioisostere" and structural modulator in drug design.[1]
The unique characteristics of the cyclopropyl group—such as its rigid, three-dimensional nature, and the enhanced π-character of its C-C bonds—confer valuable properties to parent molecules.[1] These can include enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects.[1] Consequently, 1-(3-Cyclopropylphenyl)ethanone is not merely a chemical intermediate but a gateway to a diverse range of complex derivatives with significant potential in pharmacology and advanced materials.[2]
This guide offers a comprehensive technical overview of 1-(3-Cyclopropylphenyl)ethanone, detailing its chemical and physical properties, synthetic pathways, reactivity, and applications, providing a foundational resource for its strategic deployment in research and development.
Part 1: Core Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its handling, reactivity, and analytical characterization. While extensive experimental data for 1-(3-Cyclopropylphenyl)ethanone is not compiled in a single source, a robust profile can be assembled from available data and analysis of structurally related compounds.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 408359-52-4 | [3][4] |
| Molecular Formula | C₁₁H₁₂O | [3][4][5] |
| Molecular Weight | 160.21 g/mol | [3][4][5] |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2CC2 | [3] |
| InChI Key | ORLYTWCECJKJCQ-UHFFFAOYSA-N | [3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs[6][7] |
| Storage | Sealed in dry, room temperature conditions | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-(3-Cyclopropylphenyl)ethanone. The expected spectral features are outlined below, based on its molecular structure and data from analogous compounds.[8][9]
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¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments. Aromatic protons on the phenyl ring would appear in the downfield region (~7.0-7.8 ppm). The methyl protons of the acetyl group would present as a sharp singlet around 2.6 ppm. The cyclopropyl protons would exhibit complex multiplets in the upfield region (~0.6-1.3 ppm), characteristic of the strained ring system.[8]
-
¹³C NMR Spectroscopy: The carbon NMR would feature a signal for the carbonyl carbon around 197-200 ppm. Aromatic carbons would resonate in the 125-145 ppm range. The methyl carbon would appear at approximately 26 ppm, while the cyclopropyl carbons would be found further upfield, typically between 5 and 15 ppm.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aryl ketone. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and cyclopropyl groups would appear just below 3000 cm⁻¹.[10]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at an m/z of 160. The fragmentation pattern would likely include a prominent peak at m/z 145, corresponding to the loss of the methyl group ([M-15]⁺), and a peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).
Part 2: Synthesis and Mechanistic Insight
The synthesis of 1-(3-Cyclopropylphenyl)ethanone can be approached through several established organic chemistry reactions. A common and reliable method involves a Suzuki-Miyaura cross-coupling reaction, which is renowned for its efficiency and functional group tolerance.
Synthetic Workflow: Suzuki-Miyaura Coupling
This approach utilizes 1-(3-bromophenyl)ethanone as a readily available starting material.[2] The bromine atom is substituted with a cyclopropyl group using cyclopropylboronic acid in the presence of a palladium catalyst.
Caption: Suzuki-Miyaura Synthesis Workflow
Experimental Protocol
-
Reaction Setup: To a reaction vessel, add 1-(3-bromophenyl)ethanone (1.0 eq), cyclopropylboronic acid (1.5 eq), a suitable base such as potassium carbonate (3.0 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure 1-(3-Cyclopropylphenyl)ethanone.
Reactivity and Mechanistic Considerations
The chemical behavior of 1-(3-Cyclopropylphenyl)ethanone is governed by its three main structural components: the ketone, the aromatic ring, and the cyclopropyl group.
-
The Carbonyl Group: As a ketone, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations, including reduction to an alcohol (using agents like NaBH₄), reductive amination to form amines, and Wittig reactions to form alkenes.
-
The Aromatic Ring: The acetyl group is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation will primarily occur at the positions meta to the acetyl group (positions 2', 4', 6').
-
The Cyclopropyl Group: This group is more than a passive substituent. Its strained bonds have significant p-orbital character, allowing it to donate electron density to the aromatic ring through resonance, slightly activating it. This electronic influence is a key reason for its utility in modulating the properties of drug candidates.[1]
Caption: Simplified Ketone Reduction Pathway
Part 3: Applications in Drug Discovery and Materials Science
The true value of 1-(3-Cyclopropylphenyl)ethanone lies in its role as a versatile precursor for high-value compounds.
A Privileged Scaffold in Medicinal Chemistry
The cyclopropylphenyl moiety is a common feature in molecules progressing through preclinical and clinical trials.[1] The incorporation of this group has been shown to address multiple challenges in drug discovery:[1]
-
Enhanced Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Improved Pharmacokinetics: The rigid conformation can lead to more favorable binding to target receptors and can influence properties like plasma clearance and brain permeability.
-
Increased Potency: The unique electronic properties and defined 3D structure can optimize interactions with a biological target, enhancing potency.
This makes 1-(3-Cyclopropylphenyl)ethanone a critical starting material for synthesizing novel therapeutic agents, potentially for indications such as inflammation or central nervous system disorders.[8]
Intermediate for Advanced Materials
Beyond pharmaceuticals, the defined structure of 1-(3-Cyclopropylphenyl)ethanone makes it a useful intermediate in materials science. Its reactivity allows for its incorporation into polymers or organic frameworks to create materials with tailored electronic, optical, or thermal properties.[11]
Part 4: Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for 1-(3-Cyclopropylphenyl)ethanone is not widely available, a reliable safety profile can be constructed from data on structurally similar chemicals like 3'-chloroacetophenone and 3'-methylacetophenone.[6][12][13]
-
Hazard Identification: Considered hazardous under OSHA standards.[12] It may cause skin, eye, and respiratory irritation.[6][13]
-
First Aid Measures:
-
Handling:
-
Stability and Storage:
References
-
National Center for Biotechnology Information. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016-10-13). [Link]
-
NIST WebBook. Ethanone, 1-cyclopropyl-. [Link]
-
Angene. The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Ethanone, 1-[3-(Acetyloxy)phenyl]- in Material Science. [Link]
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- 8. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]
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